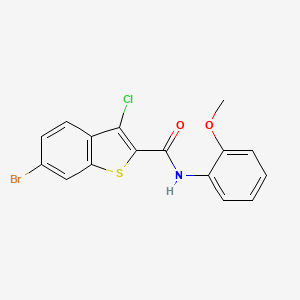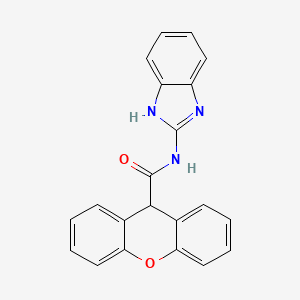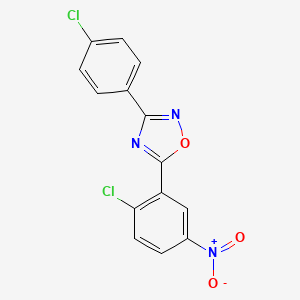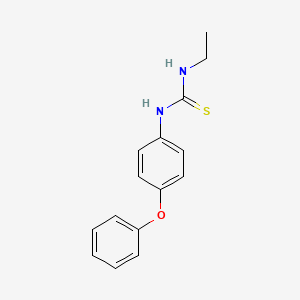![molecular formula C18H18N2OS B5752044 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been proposed that 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells. However, one of the limitations of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for the study of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. One area of research could be the development of more efficient synthesis methods for 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide that could increase its yield and reduce its cost. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, which could help to optimize its therapeutic use. Additionally, further studies could be conducted to investigate the potential use of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide in the treatment of cancer and other diseases. Finally, the development of new derivatives of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide with improved solubility and biological activity could also be an area of future research.
Synthesemethoden
The synthesis of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 2-naphthylamine with 2-bromoacetyl-3-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
Eigenschaften
IUPAC Name |
3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)9-17(21)20-18-19-16(11-22-18)15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10-12H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIODYZJMGVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)
![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)

